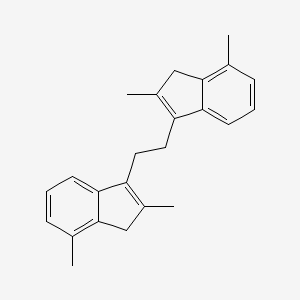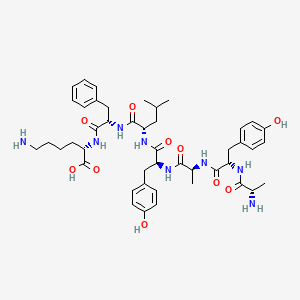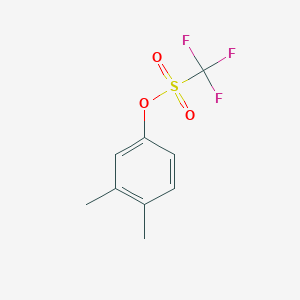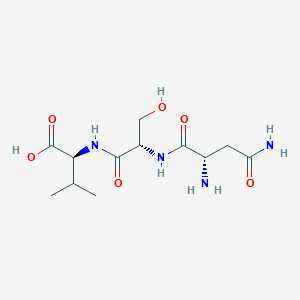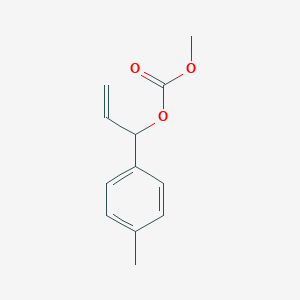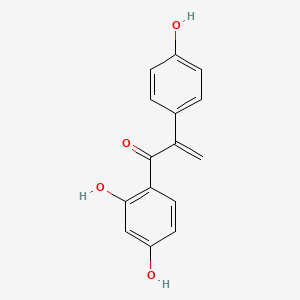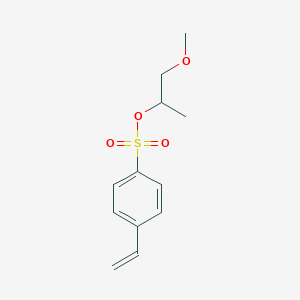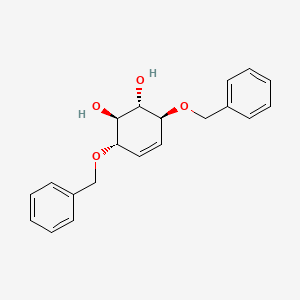![molecular formula C19H24O7-2 B14260075 3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate CAS No. 397874-09-8](/img/structure/B14260075.png)
3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene-1,2-dicarboxylate, featuring ethylhexyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid and 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and plasticizers, enhancing the flexibility and durability of materials.
Mechanism of Action
The mechanism of action of 3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethylhexyl and ethoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: A similar ester of benzene-1,2-dicarboxylic acid with ethyl groups.
Dibutyl phthalate: Another ester with butyl groups.
Dimethyl terephthalate: An ester of terephthalic acid with methyl groups.
Uniqueness
3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate is unique due to the presence of both ethylhexyl and ethoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
397874-09-8 |
|---|---|
Molecular Formula |
C19H24O7-2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[2-(2-ethylhexoxy)ethoxycarbonyl]phthalate |
InChI |
InChI=1S/C19H26O7/c1-3-5-7-13(4-2)12-25-10-11-26-19(24)15-9-6-8-14(17(20)21)16(15)18(22)23/h6,8-9,13H,3-5,7,10-12H2,1-2H3,(H,20,21)(H,22,23)/p-2 |
InChI Key |
WVXQMZUYRVLZES-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COCCOC(=O)C1=CC=CC(=C1C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
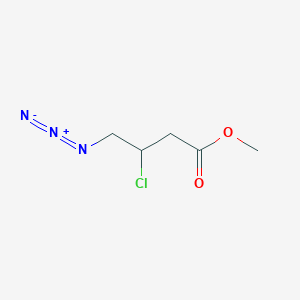


![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
